molecular formula C6H11BrF2 B2551830 1-Bromo-5,5-difluorohexane CAS No. 1383430-62-3

1-Bromo-5,5-difluorohexane

Cat. No.: B2551830
CAS No.: 1383430-62-3
M. Wt: 201.055
InChI Key: UGIYDWGRRIHVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5,5-difluorohexane is an organobromine compound with the molecular formula C6H11BrF2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

1-Bromo-5,5-difluorohexane has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.

    Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and potential drug candidates.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Safety and Hazards

The safety data sheet for 1-Bromo-5,5-difluorohexane is available online . It’s important to handle this compound with care, avoiding contact with skin and eyes, and not breathing in any mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5,5-difluorohexane can be synthesized through the bromination of 5,5-difluorohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5,5-difluorohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Grignard Reactions: It can form Grignard reagents when reacted with magnesium (Mg) in anhydrous ether, which can then be used in further organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Grignard Reagent Formation: Magnesium turnings in dry ether.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products such as 5,5-difluorohexanol, 5,5-difluorohexanenitrile, or 5,5-difluorohexylamine can be formed.

    Elimination Reactions: Formation of 5,5-difluorohexene.

    Grignard Reactions: Formation of 5,5-difluorohexylmagnesium bromide.

Mechanism of Action

The mechanism of action of 1-bromo-5,5-difluorohexane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

  • 1-Bromo-1,1-difluorohexane
  • 1-Bromo-2,2-difluorohexane
  • 1-Bromo-3,3-difluorohexane

Comparison: 1-Bromo-5,5-difluorohexane is unique due to the positioning of the fluorine atoms at the terminal carbon. This positioning affects its reactivity and the types of reactions it can undergo compared to other similar compounds where the fluorine atoms are located at different positions. The presence of fluorine atoms at the terminal carbon also influences the compound’s physical properties, such as boiling point and solubility.

Properties

IUPAC Name

1-bromo-5,5-difluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYDWGRRIHVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.